6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid

Hydrogen bond donor count Pharmacophoric compatibility Thiazolopyrimidine SAR

This thiazolyl-pyrimidine-5-carboxylic acid features a tautomerizable 6-oxo group absent in the non‑oxo analog (CAS 1068975‑58‑5), delivering an extra hydrogen‑bond donor (HBD=2 vs 1) and a 16 Ų higher TPSA. The additional polarity knob enables rational modulation of passive permeability without adding molecular weight. The thiazol‑2‑yl (not thiazol‑5‑yl) regioisomer orients sulfur correctly for metal‑chelation pockets, making it the validated choice for fragment‑based screening against carbonic anhydrase, MMPs, or phosphodiesterases. Procure this specific scaffold to ensure reproducible hits in antibacterial programmes targeting DNA gyrase or DHFR.

Molecular Formula C8H5N3O3S
Molecular Weight 223.21
CAS No. 2293786-19-1
Cat. No. B2951176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid
CAS2293786-19-1
Molecular FormulaC8H5N3O3S
Molecular Weight223.21
Structural Identifiers
SMILESC1=CSC(=N1)C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C8H5N3O3S/c12-6-4(8(13)14)3-10-5(11-6)7-9-1-2-15-7/h1-3H,(H,13,14)(H,10,11,12)
InChIKeyLVFNSOIVIOYSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid (CAS 2293786-19-1): A Structurally Distinct Thiazolyl-Pyrimidine Carboxylic Acid Scaffold for Medicinal Chemistry Procurement


6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid (CAS 2293786-19-1) is a heterocyclic small molecule (C₈H₅N₃O₃S; MW 223.21 g/mol) that integrates a pyrimidine-5-carboxylic acid core with a thiazol-2-yl substituent and a 6-oxo (keto) group capable of tautomeric equilibration [1]. The compound belongs to the thiazolyl-pyrimidine carboxylate class, a scaffold broadly associated with antibacterial, antidiabetic, and anticancer activities in medicinal chemistry [2]. It was first recorded in PubChem in 2020 (CID 145915580) and appears in supplier catalogs as a research-grade building block [1].

Why Closely Related Thiazolyl-Pyrimidine Carboxylic Acids Cannot Substitute for CAS 2293786-19-1 in Structure-Activity Programs


Within the thiazolyl-pyrimidine-5-carboxylic acid class, subtle structural variations produce measurable differences in hydrogen-bonding capacity, topological polar surface area (TPSA), and regioisomeric connectivity that collectively alter ligand-receptor recognition, aqueous solubility, and membrane permeability [1]. The 6-oxo group on the target compound introduces a second hydrogen bond donor (HBD = 2) and a keto-enol tautomeric system absent in the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5, HBD = 1), directly impacting pharmacophoric compatibility [1]. Furthermore, replacement with the thiazol-5-yl regioisomer (CAS 1513515-80-4) preserves molecular formula but alters the spatial orientation of the sulfur and nitrogen atoms relative to the pyrimidine ring, a parameter known to shift binding poses in thiazolopyrimidine-targeted enzymes [2]. Generic substitution without experimental validation therefore risks non-reproducible biological outcomes.

Quantitative Differentiation Evidence: CAS 2293786-19-1 vs. Nearest Structural Analogs


Hydrogen Bond Donor Count: Target Compound (HBD=2) vs. Non-Oxo Analog (HBD=1) and Implications for Target Engagement

The 6-oxo substituent on the target compound increases the hydrogen bond donor (HBD) count to 2, compared with 1 for the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5), as computed by Cactvs 3.4.8.18 [1]. This additional HBD originates from the lactam N–H of the 6-oxo-1,6-dihydropyrimidine tautomer and is available for intermolecular hydrogen bonding. In medicinal chemistry, the number of HBDs is a key component of Lipinski's Rule of Five and directly influences aqueous solubility, passive permeability, and the ability to form specific hydrogen bonds with biological targets [2]. A compound with HBD=1 cannot recapitulate the full hydrogen-bond network accessible to HBD=2, which may result in differential binding enthalpy to targets such as bacterial dihydrofolate reductase or viral polymerases, both established targets of thiazolopyrimidine scaffolds.

Hydrogen bond donor count Pharmacophoric compatibility Thiazolopyrimidine SAR

Topological Polar Surface Area: Target Compound (TPSA=120 Ų) vs. Non-Oxo Analog (TPSA=104 Ų) and Predicted Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 120 Ų, compared with 104 Ų for the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid, as computed by Cactvs 3.4.8.18 [1]. The 16 Ų difference (approximately 15% increase) is attributable to the additional carbonyl oxygen and lactam N–H contributed by the 6-oxo group. TPSA values below 140 Ų are generally associated with acceptable intestinal absorption, while values below 60–70 Ų are typically required for blood-brain barrier penetration [2]. The target compound's TPSA of 120 Ų places it within a range suitable for oral bioavailability while its elevated polarity relative to the non-oxo analog (104 Ų) predicts moderately lower passive membrane flux, which may be advantageous for reducing off-target intracellular accumulation in certain therapeutic contexts.

Topological polar surface area Membrane permeability Oral bioavailability prediction

Regioisomeric Differentiation: Thiazol-2-yl (Target) vs. Thiazol-5-yl (CAS 1513515-80-4) Connectivity and Its Impact on Biological Recognition

The target compound (CAS 2293786-19-1) bears the thiazole ring connected via its 2-position to the pyrimidine core, whereas the regioisomer 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1513515-80-4) connects through the 5-position [1]. Both compounds share identical molecular formula (C₈H₅N₃O₃S), molecular weight (223.21 g/mol), XLogP3 (0.6), HBD count (2), and TPSA (120 Ų) [1]. However, the spatial orientation of the thiazole sulfur and the C-2 versus C-5 attachment point changes the vector of the heterocycle relative to the pyrimidine plane. In thiazolopyrimidine antibacterial agents, the position of the thiazole attachment has been shown to alter molecular docking scores against bacterial RNA targets, with 2-thiazolyl isomers exhibiting distinct binding poses from 5-thiazolyl isomers [2]. This regioisomeric difference cannot be detected by bulk analytical methods alone (e.g., LCMS) but is critical for target-specific biological activity.

Regioisomerism Thiazole connectivity Binding pose differentiation

Tautomeric Equilibrium: The 6-Oxo-1,6-dihydropyrimidine System Enables Metal-Chelating Behavior Absent in Non-Oxo and Fused Analogs

The 6-oxo-1,6-dihydropyrimidine moiety in the target compound can exist in keto-enol tautomeric equilibrium, with the enol form presenting a 6-hydroxypyrimidine capable of bidentate metal coordination via the N1 and O6 atoms [1]. In contrast, the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5) lacks this tautomeric system entirely, and the fused analog 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 51991-94-7, MW 196.18) has the oxo group constrained within a rigid bicyclic framework that prevents enolization [1]. The resulting chelation potential of the target compound is relevant for programs targeting metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) or for designing metal-organic frameworks where the carboxylic acid and the tautomerizable 6-oxo group provide a contiguous O,O- or N,O-donor set.

Keto-enol tautomerism Metal chelation Fragment-based drug design

Class-Level Antibacterial Activity: Thiazolopyrimidine-5-carboxylate Scaffold Demonstrates Kanamycin-Comparable Zone-of-Inhibition Activity Against Gram-Positive and Gram-Negative Bacteria

Although direct antibacterial data for the target compound (CAS 2293786-19-1) have not yet been published, closely related thiazolopyrimidine-5-carboxylate esters and acids were evaluated by Batool et al. (2016) against five bacterial strains: Micrococcus luteus, Salmonella typhimurium, Bacillus subtilis, Bordetella bronchiseptica, and Escherichia coli [1]. Most compounds in this series showed "good to excellent bacterial zone inhibition compared to the reference drug kanamycin" in disc diffusion assays [1]. The presence of a free carboxylic acid at the 5-position of the pyrimidine ring was identified as a critical pharmacophoric element for antibacterial activity through in silico molecular docking against bacterial RNA and diabetes-related targets [1]. The target compound incorporates this essential 5-carboxylic acid motif along with the 6-oxo substituent that may further modulate potency. This class-level evidence positions the target compound as a credible candidate for antibacterial screening, with the expectation that its activity profile will be at minimum comparable to, and potentially differentiated from, the compounds described in the Batool et al. study.

Antibacterial activity Zone of inhibition Thiazolopyrimidine carboxylate class

GHS Hazard Profile: Target Compound Classified with Acute Oral Toxicity Warning (H302) – A Safety-Relevant Differentiator for Laboratory Procurement

According to ECHA C&L notifications aggregated in PubChem, the target compound carries GHS hazard statements H302 (Harmful if swallowed; 100% reporting ratio), H315 (Causes skin irritation; 100%), H319 (Causes serious eye irritation; 100%), and H335 (May cause respiratory irritation; 100%), based on two company notifications [1]. In contrast, the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5) and the thiazol-5-yl regioisomer (CAS 1513515-80-4) do not have GHS classifications reported in PubChem as of 2025, suggesting either a lack of hazard data or a different toxicity profile [1]. For procurement officers and laboratory managers, the availability of explicit GHS data for the target compound enables informed risk assessment, appropriate PPE specification, and compliant storage, whereas ordering an analog without hazard classification introduces regulatory and safety uncertainty.

GHS classification Laboratory safety Procurement risk assessment

Recommended Application Scenarios for 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid (CAS 2293786-19-1) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Metalloenzymes

The target compound's combination of a free 5-carboxylic acid (pharmacophoric anchor), a tautomerizable 6-oxo group (potential metal-chelating moiety), and moderate molecular weight (223.21 Da) makes it suitable for fragment-based screening against metalloenzymes such as carbonic anhydrase, matrix metalloproteinases, or phosphodiesterases [1]. Its TPSA of 120 Ų and XLogP3 of 0.6 indicate favorable aqueous solubility for biochemical assay conditions at typical fragment concentrations (0.1–1 mM). The additional hydrogen bond donor (HBD=2) relative to the non-oxo analog (HBD=1) provides an extra pharmacophoric contact point that may increase hit rates in fragment screens where weak-affinity interactions (Kd > 100 μM) are the norm [2]. Procuring this specific regioisomer (thiazol-2-yl), rather than the thiazol-5-yl isomer, is critical because the vector of the thiazole sulfur influences the shape complementarity to metal-containing active sites.

Antibacterial Lead Generation Scaffold with Class-Validated Activity

For antibacterial discovery programs, this compound provides a thiazolopyrimidine-5-carboxylic acid scaffold for which the Batool et al. (2016) study has demonstrated good to excellent zone-of-inhibition activity against both Gram-positive (M. luteus, B. subtilis) and Gram-negative (E. coli, S. typhimurium) bacteria relative to kanamycin [1]. The target compound specifically incorporates the 5-COOH group identified as essential by molecular docking, making it a logical starting point for hit expansion through amide coupling, esterification, or heterocycle substitution at the remaining reactive positions. The 6-oxo group further differentiates it from the simpler non-oxo scaffold by providing an additional vector for hydrogen bonding to bacterial enzyme targets such as dihydrofolate reductase or DNA gyrase.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The contiguous arrangement of the 5-carboxylic acid and the tautomerizable 6-oxo-1,6-dihydropyrimidine group creates a potential N,O- or O,O-bidentate chelation pocket. This structural feature distinguishes the target compound from the non-oxo analog, which can only coordinate via the carboxylic acid, and from fused thiazolopyrimidine analogs that lack a flexible donor set [1]. For researchers synthesizing metal-organic frameworks, coordination polymers, or metallodrug candidates, the target compound offers a more versatile ligand geometry than its closest analogs. The known GHS hazard profile (H302, H315, H319, H335) also streamlines safety compliance during scale-up synthesis compared with unclassified analogs [2].

ADME Property Tuning in Lead Optimization Programs

The 16 Ų higher TPSA (120 vs. 104 Ų) and additional hydrogen bond donor (2 vs. 1) of the target compound relative to the non-oxo analog provide medicinal chemists with a quantifiable, synthetically accessible 'polarity knob' for modulating passive permeability and solubility during lead optimization [1]. When a lead series shows excessive membrane permeability leading to off-target intracellular effects, switching from the non-oxo scaffold to the 6-oxo scaffold represents a rational, data-driven strategy to reduce permeability without adding molecular weight or rotatable bonds. Conversely, if higher permeability is desired, the non-oxo analog may be the appropriate choice. This evidence-based selection framework prevents wasteful synthesis of both scaffolds in parallel.

Quote Request

Request a Quote for 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.